molecular formula C15H25NO3 B13471835 Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B13471835
M. Wt: 267.36 g/mol
InChI Key: JARAXNSECISCAU-UHFFFAOYSA-N
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Description

Tert-butyl 4-{3-hydroxybicyclo[111]pentan-1-yl}piperidine-1-carboxylate is a complex organic compound featuring a bicyclo[111]pentane core This structure is known for its rigidity and unique three-dimensional shape, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or through nucleophilic/radical addition across the central bond of [1.1.1]propellanes . The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the tert-butyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using automated synthesis techniques and high-throughput screening methods.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are inaccessible to more traditional molecules. This can lead to enhanced binding affinity and specificity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate apart is its combination of the bicyclo[1.1.1]pentane core with a piperidine ring and a tert-butyl group. This unique structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in drug design and materials science.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-6-4-11(5-7-16)14-8-15(18,9-14)10-14/h11,18H,4-10H2,1-3H3

InChI Key

JARAXNSECISCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)O

Origin of Product

United States

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